

Application Notes and Protocols: [ReBr(CO)₃(thf)]₂ Catalyst in Organic Synthesis

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Compound of Interest

Compound Name: Rhenium bromide (ReBr₃)

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These application notes provide a comprehensive overview of the use of the dimeric rhenium complex, bis(μ-bromo)bis(tricarbonyl(tetrahydrofuran)rhenium(I)), denoted as [ReBr(CO)₃(thf)]₂, in organic synthesis. This catalyst has emerged as a powerful tool for the construction of complex organic molecules, particularly through carbon-hydrogen (C-H) bond activation pathways.

Introduction

The [ReBr(CO)₃(thf)]₂ catalyst is a versatile reagent employed in a variety of organic transformations. Its primary application lies in the catalytic [3+2] annulation of aromatic imines with unsaturated partners like acetylenes and α,β-unsaturated carbonyl compounds to afford highly substituted indene derivatives.^{[1][2]} This methodology is distinguished by its high atom economy and efficiency in constructing valuable carbocyclic frameworks. The reaction proceeds via a well-defined mechanism involving the activation of an otherwise inert C-H bond, showcasing the unique reactivity of this rhenium complex.

Key Applications

The most prominent application of [ReBr(CO)₃(thf)]₂ is the synthesis of indene frameworks through a [3+2] annulation reaction. This transformation involves the reaction of an aromatic aldimine with a suitable coupling partner, such as an alkyne or an acrylate.

[3+2] Annulation of Aromatic Aldimines and Acetylenes

This reaction provides a direct route to substituted indenamine derivatives. The $[\text{ReBr}(\text{CO})_3(\text{thf})]_2$ catalyst facilitates the coupling of an aromatic aldimine with an acetylene, leading to the formation of the indene core in good to excellent yields.^[1] Acetylenes bearing at least one aryl group have been shown to be effective substrates in this transformation.^[1]

General Reaction Scheme:

Data Presentation

The following table summarizes the quantitative data for the $[\text{ReBr}(\text{CO})_3(\text{thf})]_2$ catalyzed [3+2] annulation of various aromatic aldimines with diphenylacetylene.

Entry	Aromatic Aldimine (Ar-CH=N-R')	Product	Yield (%)
1	N-Benzylidenebenzenamine	2,3-Diphenyl-1H-inden-1-amine, N-phenyl-	98
2	N-(4-Methoxybenzylidene)benzenamine	5-Methoxy-2,3-diphenyl-1H-inden-1-amine, N-phenyl-	99
3	N-(4-Methylbenzylidene)benzenamine	5-Methyl-2,3-diphenyl-1H-inden-1-amine, N-phenyl-	97
4	N-(4-Chlorobenzylidene)benzenamine	5-Chloro-2,3-diphenyl-1H-inden-1-amine, N-phenyl-	96
5	N-(Naphthalen-2-ylmethylene)benzenamine	2,3-Diphenyl-1H-benzo[f]inden-1-amine, N-phenyl-	95

Data is representative of typical yields reported in the literature.

Experimental Protocols

Synthesis of the Catalyst: $[\text{ReBr}(\text{CO})_3(\text{thf})]_2$

A detailed, validated experimental protocol for the synthesis of $[\text{ReBr}(\text{CO})_3(\text{thf})]_2$ is not explicitly provided in the primary literature focusing on its catalytic applications. However, a general method can be inferred from the synthesis of similar rhenium carbonyl complexes. The synthesis typically involves the reaction of a rhenium pentacarbonyl halide with a coordinating solvent that can be easily displaced, such as tetrahydrofuran (THF).

General Procedure (non-validated):

A solution of bromopentacarbonylrhenium(I), $\text{Re}(\text{CO})_5\text{Br}$, in anhydrous tetrahydrofuran (THF) is heated at reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by the evolution of carbon monoxide. After completion, the solution is cooled, and the product, $[\text{ReBr}(\text{CO})_3(\text{thf})]_2$, can be isolated by crystallization or precipitation upon the addition of a non-polar solvent like hexanes. The resulting solid should be handled under inert conditions as it can be sensitive to air and moisture.

General Protocol for the [3+2] Annulation of an Aromatic Aldimine and an Acetylene

The following is a general experimental procedure for the rhenium-catalyzed synthesis of indene derivatives.

Materials:

- $[\text{ReBr}(\text{CO})_3(\text{thf})]_2$ catalyst
- Aromatic aldimine
- Acetylene (e.g., diphenylacetylene)
- Anhydrous toluene
- Schlenk tube or a similar reaction vessel for reactions under inert atmosphere
- Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

- To a dry Schlenk tube under an inert atmosphere (nitrogen or argon), add the $[\text{ReBr}(\text{CO})_3(\text{thf})]_2$ catalyst (typically 2.5 mol% of the rhenium dimer, which corresponds to 5 mol% of the active rhenium monomer).
- Add the aromatic aldimine (1.0 mmol, 1.0 equiv).
- Add the acetylene (1.2 mmol, 1.2 equiv).
- Add anhydrous toluene (3 mL).
- Seal the Schlenk tube and heat the reaction mixture at 150 °C for 12 hours.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired indene derivative.
- Characterize the product using standard analytical techniques (^1H NMR, ^{13}C NMR, and mass spectrometry).

Mechanism of Catalysis

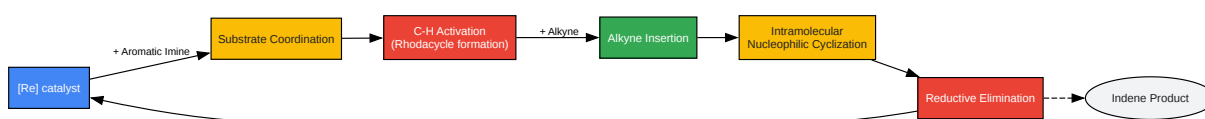
The $[\text{ReBr}(\text{CO})_3(\text{thf})]_2$ catalyzed [3+2] annulation proceeds through a catalytic cycle initiated by C-H bond activation. The proposed mechanism involves the following key steps:

- **Catalyst Activation:** The dimeric precatalyst $[\text{ReBr}(\text{CO})_3(\text{thf})]_2$ dissociates to form the active monomeric rhenium species.
- **C-H Bond Activation:** The aromatic aldimine coordinates to the rhenium center, followed by the activation of the ortho C-H bond of the aromatic ring to form a five-membered rhodacycle intermediate.
- **Insertion of Unsaturated Partner:** The acetylene inserts into the Re-C bond of the intermediate.

- Intramolecular Nucleophilic Cyclization: The nitrogen atom of the imine moiety attacks the newly formed alkenyl group in an intramolecular fashion.
- Reductive Elimination: Reductive elimination from the resulting intermediate regenerates the active rhenium catalyst and releases the indene product.

Mandatory Visualizations

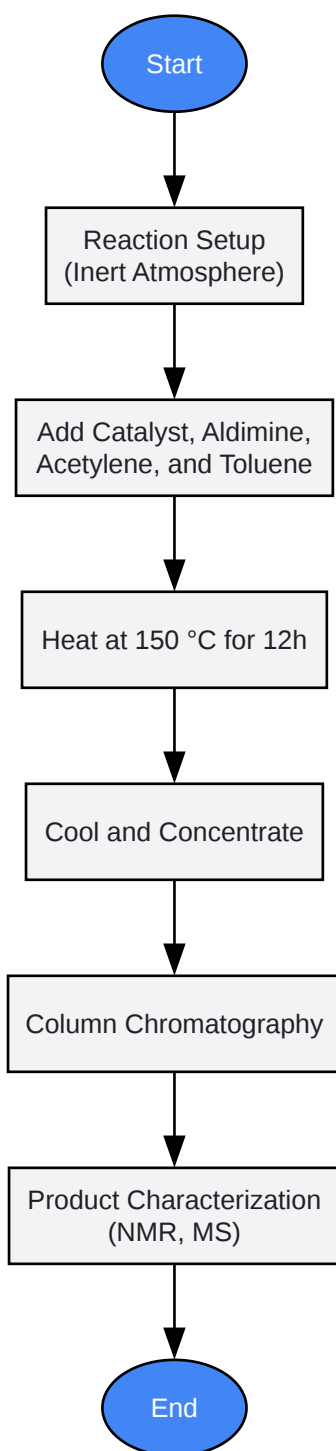
Catalytic Cycle of [3+2] Annulation



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Caption: Proposed catalytic cycle for the $[\text{ReBr}(\text{CO})_3(\text{thf})]_2$ -catalyzed [3+2] annulation.

Experimental Workflow



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Caption: General experimental workflow for the synthesis of indene derivatives.

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- To cite this document: BenchChem. [Application Notes and Protocols: $[\text{ReBr}(\text{CO})_3(\text{thf})_2$ Catalyst in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081350#use-of-rebr-co-3-thf-2-catalyst-in-organic-synthesis>]

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